ent-14,16-Epoxy-8-pimarene-3,15-diol
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Overview
Description
ent-14,16-Epoxy-8-pimarene-3,15-diol: is a diterpenoid compound derived from the herbs of Siegesbeckia orientalis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-14,16-Epoxy-8-pimarene-3,15-diol involves multiple steps, starting from simpler diterpenoid precursors. The key steps include the formation of the epoxy group and the diol functionalities. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Siegesbeckia orientalis. The extraction process involves the use of ethanol or other suitable solvents to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ent-14,16-Epoxy-8-pimarene-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and diol groups.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and diol sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
ent-14,16-Epoxy-8-pimarene-3,15-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex diterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of ent-14,16-Epoxy-8-pimarene-3,15-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ent-14,16-Epoxy-8-pimarene-3,15-diol include:
- ent-14β,16-Epoxy-8-pimarene-3β,15α-diol
- 7β-hydroxydarutigenol
- 9β-hydroxydarutigenol
- 16-O-acetyldarutigenol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of epoxy and diol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1R,3aR,5aS,7R,9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVSSCWLDLYDFI-WRPXMVFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC3=C2CC[C@]4([C@@H]3OC[C@@H]4O)C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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